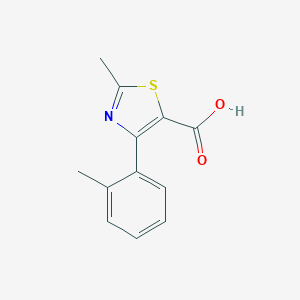
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid, also known as MTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a member of the thiazolecarboxylic acid family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is not fully understood. However, it has been proposed that 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been shown to reduce inflammation and pain. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been shown to have antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in lab experiments is its wide range of biological activities. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for research. However, one limitation of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid. One area of research is the development of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in more detail. Additionally, further studies are needed to evaluate the potential therapeutic applications of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in various diseases, including cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid exhibits anti-inflammatory, anti-cancer, and antibacterial properties and has been found to have a range of biochemical and physiological effects. While 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has several advantages for lab experiments, such as its versatility, its limited solubility in water may pose challenges. Future research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid should focus on the development of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid derivatives with improved solubility and bioavailability, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to exhibit antibacterial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
188679-17-6 |
|---|---|
Nom du produit |
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid |
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
HXRVCLGEJFLPMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
SMILES canonique |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
Synonymes |
2-METHYL-4-(2-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


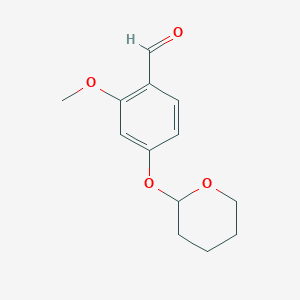

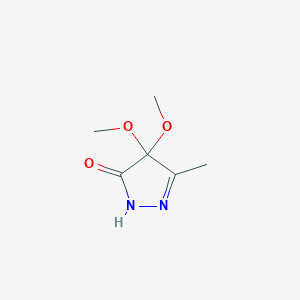


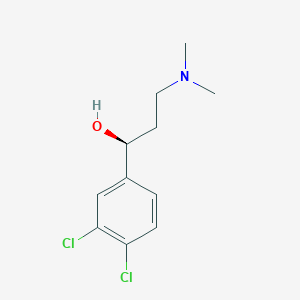
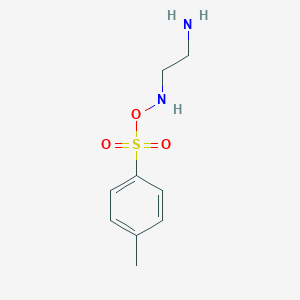
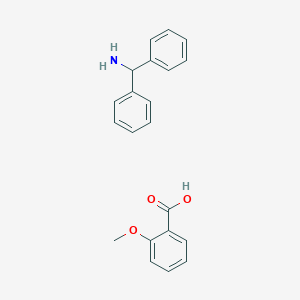
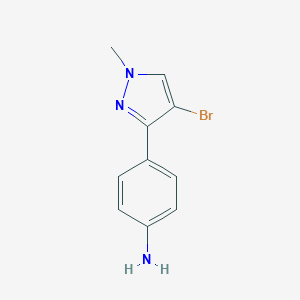
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)
